(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Overview
Description
(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is a chemical compound with the molecular formula C10H15BrO4S.NH3 . It is a white to off-white crystalline powder with a melting point of 278-289°C and a specific rotation of -82° to -89° . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The reaction conditions include the use of bromine in the presence of a suitable catalyst, followed by treatment with sulfuric acid to introduce the sulfonic acid group. The ammonium salt is then formed by neutralizing the sulfonic acid with ammonia.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
(1R)-(-)-10-Camphorsulfonic acid ammonium salt: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form camphor sulfonic acid derivatives.
Reduction: : Reduction reactions can be performed to convert the bromine atom to a hydrogen atom.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Oxidation: : Formation of camphor sulfonic acid derivatives.
Reduction: : Formation of camphor derivatives with reduced bromine content.
Substitution: : Formation of various substituted camphor compounds.
Scientific Research Applications
(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: : As a reagent in organic synthesis and as a resolving agent for enantiomers.
Biology: : In the study of enzyme mechanisms and as a tool in molecular biology.
Medicine: : In the development of pharmaceuticals and as a component in drug formulations.
Industry: : In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R)-(-)-10-Camphorsulfonic acid ammonium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can act as a leaving group in substitution reactions, while the ammonium ion can participate in ionic interactions with biological molecules.
Comparison with Similar Compounds
(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is compared with other similar compounds, such as camphor sulfonic acid , camphor , and camphor derivatives . Its uniqueness lies in its specific stereochemistry and the presence of the bromine atom, which allows for diverse chemical reactions and applications.
List of Similar Compounds
Camphor Sulfonic Acid
Camphor
Camphor Derivatives
Bromocamphor Sulfonic Acid
This compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZBRWRXFAITF-YUWZRIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82509-30-6 | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1), (1R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82509-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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